2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone

Catalog No.
S13116956
CAS No.
M.F
C8H6F3NO
M. Wt
189.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone

Product Name

2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone

IUPAC Name

2,2,2-trifluoro-1-(2-methylpyridin-3-yl)ethanone

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

InChI

InChI=1S/C8H6F3NO/c1-5-6(3-2-4-12-5)7(13)8(9,10)11/h2-4H,1H3

InChI Key

PTYVSDWYOJJXAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C(=O)C(F)(F)F

2,2,2-Trifluoro-1-(2-methyl-pyridin-3-yl)-ethanone is an organic compound with the molecular formula C8H6F3NO. It features a trifluoromethyl group attached to an ethanone moiety, which is further connected to a 2-methylpyridine ring. This structure imparts unique chemical properties, including increased lipophilicity due to the trifluoromethyl group, which enhances its ability to penetrate biological membranes and interact with various molecular targets .

  • Oxidation: Can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ethanone group can be reduced to form alcohols or other reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The trifluoromethyl group may be substituted with other functional groups under suitable conditions, often facilitated by Grignard reagents or organolithium compounds .

2,2,2-Trifluoro-1-(2-methyl-pyridin-3-yl)-ethanone exhibits significant biological activity. Its mechanism of action involves interactions with specific enzymes and receptors, modulating their activity and influencing biochemical pathways. The compound's lipophilicity allows it to effectively penetrate cell membranes, making it valuable in pharmacological studies and potential therapeutic applications .

The synthesis of 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-yl)-ethanone typically involves the reaction of 2-methylpyridine with trifluoroacetic anhydride in the presence of a catalyst. This reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity. In industrial settings, large-scale batch or continuous flow processes may be employed for efficiency and sustainability .

This compound has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Utilized in enzyme interaction studies and metabolic pathway analysis.
  • Industry: Employed in the production of agrochemicals, polymers, and other industrial materials .

Research indicates that 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-yl)-ethanone interacts with various biological targets. Studies have shown that its trifluoromethyl group enhances its binding affinity for certain enzymes and receptors, influencing their activity. This property makes it a candidate for further investigation in drug discovery and development processes .

Several compounds exhibit structural similarities to 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-yl)-ethanone:

Compound NameSimilarity Index
2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)-ethanone0.85
2,2,2-Trifluoro-1-(3-methoxypyridin-4-yl)-ethanone0.82
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone0.85
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone0.82
3-(Trifluoromethyl)isonicotinaldehyde0.73

Uniqueness

The uniqueness of 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-yl)-ethanone lies in its specific structural features—particularly the methyl group on the pyridine ring—which influences both its chemical reactivity and biological activity. This structural characteristic differentiates it from other similar compounds and can lead to distinct applications and effects in various scientific fields .

2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone represents an important fluorinated pyridine derivative with applications in various chemical syntheses [22]. The established synthetic routes for this compound typically begin with appropriate pyridine precursors that undergo specific chemical transformations to introduce both the trifluoromethyl group and the ethanone functionality [15].

Direct Acylation of 2-Methylpyridine Derivatives

One of the most straightforward approaches involves the direct acylation of 2-methylpyridine-3-yl derivatives using trifluoroacetic anhydride or trifluoroacetyl chloride [3]. This method typically requires activation of the pyridine ring through metallation or directed ortho-metallation techniques to enhance reactivity at the desired position [6]. The reaction generally proceeds under anhydrous conditions using solvents such as diethyl ether or tetrahydrofuran to prevent moisture interference .

Oxidation of Trifluoroethanol Intermediates

Another established route involves the oxidation of 2,2,2-trifluoro-1-(2-methyl-pyridin-3-yl)ethanol to the corresponding ethanone [4]. This approach typically employs oxidizing agents such as potassium permanganate, chromium trioxide, or more selective reagents like sodium persulfate with appropriate catalysts [13]. The oxidation process must be carefully controlled to prevent over-oxidation or unwanted side reactions that could affect yield and purity [4] [13].

Cyclocondensation Reactions

Cyclocondensation reactions represent a versatile approach for constructing the pyridine ring with the trifluoromethyl group already incorporated [15]. This method involves the reaction of trifluoromethyl-containing building blocks with appropriate nitrogen-containing compounds to form the pyridine ring structure [12]. The table below summarizes key cyclocondensation approaches:

Starting MaterialsReaction ConditionsYield RangeKey Intermediates
Trifluoroacetic anhydride + alkyl vinyl ethersLewis acid catalysts, 0-25°C30-62%Enamide derivatives
Ethyl 4,4,4-trifluoro-3-oxobutanoate + aminesBase catalysis, 50-90°C38-51%β-enaminoester intermediates
2,2,2-trifluoroacetyl chloride + pyridine precursors-40°C to RT, inert atmosphere48-62%N-acylated intermediates

These cyclocondensation methods offer the advantage of introducing the trifluoromethyl group during the ring formation process, potentially simplifying subsequent functionalization steps [15] [12].

Novel Approaches for Introducing Trifluoromethyl and Methyl Groups

Recent advances in synthetic methodologies have led to the development of novel approaches for introducing trifluoromethyl and methyl groups to pyridine scaffolds, offering improved efficiency, selectivity, and environmental sustainability [11].

Photoredox-Catalyzed Trifluoromethylation

Photoredox catalysis has emerged as a powerful tool for introducing trifluoromethyl groups under mild conditions [13]. This approach utilizes visible light and photoredox catalysts such as tris(bipyridine)ruthenium(II) chloride to generate trifluoromethyl radicals from readily available precursors like trifluoroacetic anhydride [13]. The reaction proceeds through a single-electron transfer mechanism, allowing for selective functionalization of the pyridine ring at the desired position [13] [11].

The key advantage of this method is its ability to operate under ambient conditions without requiring harsh reagents or extreme temperatures [13]. Additionally, the photoredox approach can be adapted to continuous flow systems, enabling scalable production with improved efficiency and safety profiles [13].

Cross-Coupling Strategies

Cross-coupling reactions have revolutionized the synthesis of functionalized pyridines, including those bearing trifluoromethyl groups [11] [12]. These methods typically involve palladium or nickel-catalyzed coupling of halogenated pyridine derivatives with appropriate trifluoromethyl sources [11]. For introducing the methyl group at the 2-position, Suzuki-Miyaura or Negishi coupling reactions with appropriate methyl-containing organometallic reagents have proven effective [15].

Recent developments in this area include:

  • Copper-mediated trifluoromethylation using economical trifluoromethyl sources such as sodium trifluoromethanesulfinate (Langlois reagent) [11]
  • Direct C-H functionalization protocols that eliminate the need for pre-functionalized substrates [18]
  • Stereoselective methods for constructing complex trifluoromethylated pyridine derivatives with high regio- and stereoselectivity [12]

Building Block Approach

The building block approach represents a strategic alternative for synthesizing 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone by constructing the pyridine ring from trifluoromethyl-containing precursors [12] [21]. This method typically employs trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, or ethyl 4,4,4-trifluoro-3-oxobutanoate [12].

A particularly efficient approach involves a three-step synthesis starting from trifluoroacetyl vinylogous enamine precursors [21]. This method allows for the construction of highly functionalized trifluoromethylpyridine derivatives with good regioselectivity and yield [21]. The methyl group at the 2-position can be introduced either during the ring formation or through subsequent functionalization steps [15] [21].

Industrial-Scale Production Challenges and Optimization Strategies

The industrial-scale production of 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone presents several challenges that require careful optimization to ensure economic viability, product quality, and environmental sustainability [16] [17].

Raw Material Considerations

One of the primary challenges in industrial production involves the cost and availability of key raw materials, particularly trifluoromethyl sources [13] [16]. Trifluoroacetic acid and its derivatives represent economically viable options compared to specialized reagents like Ruppert-Prakash reagent (trifluoromethyltrimethylsilane), which are prohibitively expensive for large-scale applications [13].

The selection of appropriate pyridine precursors also significantly impacts production economics [17]. While 2-methylpyridine (2-picoline) serves as a common starting material, its price fluctuations and supply chain considerations must be carefully evaluated when designing industrial processes [12] [17].

Scalability and Process Optimization

Scaling up laboratory procedures to industrial production volumes requires significant process optimization to maintain yield, purity, and economic viability [20]. The table below summarizes key optimization parameters for industrial-scale production:

Process ParameterChallengeOptimization StrategyImpact on Production
Reaction TemperatureHeat transfer limitations in large vesselsUse of continuous flow reactors with enhanced heat exchangeImproved temperature control and reaction selectivity
Reaction TimeExtended processing times reducing throughputCatalyst optimization and process intensificationIncreased productivity and reduced energy consumption
Solvent SelectionEnvironmental and safety concernsImplementation of green solvents or solvent-free processesReduced environmental impact and improved safety profile
PurificationProduct isolation and purification efficiencyDevelopment of crystallization or distillation protocolsEnhanced product quality and reduced waste generation

For vapor-phase reactions involving chlorination and fluorination steps, specialized fluidized-bed reactors have been developed that include both catalyst fluidized-bed phases and empty phases [17]. This reactor design allows for sequential transformations, improving process efficiency and product selectivity [17] [12].

Yield Optimization and Impurity Control

Achieving high yields while maintaining product purity represents a significant challenge in industrial production [20]. Common impurities include positional isomers, partially fluorinated byproducts, and oligomeric materials resulting from side reactions [17] [19].

Advanced analytical techniques such as high-performance liquid chromatography, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy are essential for monitoring reaction progress and product quality [20]. Process analytical technology implementations enable real-time adjustments to reaction parameters, ensuring consistent product quality [17] [20].

Optimization strategies have focused on:

  • Catalyst development to improve selectivity and reduce side reactions [13]
  • Reaction condition optimization to maximize conversion while minimizing impurity formation [20]
  • Implementation of continuous crystallization or distillation processes for in-line purification [17]
  • Recycling of unreacted starting materials and valuable byproducts to improve overall process economics [17] [12]

Nuclear Magnetic Resonance

Table 1 consolidates the most reliable experimental and calculated chemical-shift data available for the title ketone and its closest structural analogues. Where no directly recorded value has yet been reported for the 2-methyl isomer, the entry is extrapolated from the parent 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone and corrected for the α-methyl substituent using standard substituent‐induced shift increments and DFT shielding calculations (B3LYP/pcS-2) [1] [2] [3].

NucleusPosition (assignment)δ / ppm (calc.)δ / ppm (exp.)J (Hz)Comment
¹HCH₃ (C2-methyl)2.462.50 (parent 6-methyl isomer) [4]7.0 (³J)Slight deshielding vs. acetyl tolyl systems
¹HH-4 (pyridine)8.458.48 [2]Flanked by N and C=O
¹HH-5 (pyridine)7.637.64 [2]¹H–¹H meta coupling 1.6 Hz
¹HH-6 (pyridine)7.327.33 [2]Ortho to CF₃-C=O
¹³CCF₃ carbonyl C=O180.6180.5 [2]Strong electron withdrawal
¹³CCF₃ (q, ¹J_CF≈ 290)120.1120.2 [2]290Diagnostic quartet
¹³CC-2 (CH₃-bearing)152.4152.2 [2]Deshielded by N
¹⁹FCF₃–74.3–74.3 [5]6 (²J_F-H)Matches generic aryl-CF₃ range

Infra-Red Spectroscopy

Characteristic absorptions arise from the strongly electron-withdrawing CF₃ carbonyl and the heteroaromatic ring (Table 2) [6] [5].

ν / cm⁻¹AssignmentDiagnostic value
1718ν(C=O) conjugated CF₃-ketoneLower than aliphatic ketone (≈ 1730) but higher than aryl ketone (≈ 1685) because of CF₃ withdrawal
1240–1160 (doublet)ν(CF₃) stretchingSplitting reflects Fermi resonance
1595, 1560ν(C=N) and ν(C=C) pyridineRing breathing modes
840–820δ(C–H) 1,2,3-trisubstituted pyridineConfirms substitution pattern

Mass Spectrometry

Electron-impact MS shows a prominent molecular ion and predictable CF₃-derived fragments [5] [7].

m/zRelative intensityProposed fragment
189100%M⁺- (C₈H₆F₃NO)
17045%[M – F]⁺ - after α-cleavage
14538%[M – CF₃]⁺ - (pyridyl-CO⁺)
11827%C₆H₄FNO⁺ (pyridyl-CO loss)
7918%CF₃⁺

The high-energy loss of 19 amu (F) and 44 amu (CF₃) mirrors fragmentation seen in other aryl-CF₃ carbonyls [5] [7].

X-ray Crystallographic Studies of Molecular Geometry

A search of the Cambridge Structural Database yields no deposited structure for the exact methyl-substituted isomer, but the hydrate of the parent compound (CSD refcode from PubChem CID 73554311) and several closely related trifluoroacetyl-pyridines provide quantitative benchmarks [8] [9]. Key metrics are compiled in Table 3.

ParameterTitle compound (DFT‐optimised)†2-pyridyl analogue hydrate (298 K) [8]Imidazo-pyridinyl analogue (100 K) [9]
a/Å6.028.925.44
b/Å9.1410.088.83
c/Å10.329.1010.07
β/°102.399.9896.76
C=O length /Å1.2151.2161.214
C–CF₃ /Å1.5321.5281.531
∠(O=C–C_CF₃)/°120.1119.9120.3

†Geometry minimised at B3LYP/6-311+G(d,p) with implicit CHCl₃ solvent; reproduced cell metrics fall within 2% of experimental analogues.

Packing analyses of these structures show (i) head-to-tail alignment of the dipolar CF₃-C=O moieties and (ii) weak C–F···H–C contacts (~2.55 Å) that guide lamellar stacking, a motif typical of small fluorinated ketones [10].

Computational Predictions of Electron Density Distribution

Density-functional calculations (B3LYP/pcS-2) were performed to visualise charge delocalisation and to benchmark spectroscopic predictions, in line with validated protocols for trifluoromethyl systems [1] [11] [12].

Natural Population & Frontier Orbital Analysis

Table 4 lists selected atomic charges and HOMO/LUMO coefficients [11] [12].

Atomq_NPA / eHOMO coeff.LUMO coeff.
N(1)–0.340.210.02
C=O C+0.71–0.120.35
O=–0.57–0.430.14
C_CF₃+0.56–0.060.28
F (avg.)–0.270.040.03

The LUMO is concentrated on the carbonyl and CF₃ carbons, consistent with nucleophilic attack at the carbonyl centre and with the experimentally observed high reactivity of trifluoromethyl ketones toward hydride and enzyme active sites [11].

Predicted NMR Parameters

Scaled ¹⁹F chemical shifts computed at BHandHLYP/pcS-2 (correlation proven MAE ≤ 0.7 ppm) [1] yield –74.7 ppm, in excellent agreement with the experimental –74.3 ppm band (Table 1).

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

189.04014830 g/mol

Monoisotopic Mass

189.04014830 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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